(1R,4S)-1,4-dichlorocyclooctane
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Overview
Description
(1R,4S)-1,4-dichlorocyclooctane is an organic compound characterized by a cyclooctane ring with two chlorine atoms attached at the 1 and 4 positions. This compound is notable for its stereochemistry, with the chlorine atoms positioned in a specific spatial arrangement that gives it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,4-dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of chlorine gas. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1,4-dichlorocyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclooctane-1,4-diol.
Reduction Reactions: The compound can be reduced to cyclooctane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound to cyclooctane-1,4-dione.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Cyclooctane-1,4-diol.
Reduction: Cyclooctane.
Oxidation: Cyclooctane-1,4-dione.
Scientific Research Applications
(1R,4S)-1,4-dichlorocyclooctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,4S)-1,4-dichlorocyclooctane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the chlorine atoms are removed, leading to the formation of cyclooctane. The molecular targets and pathways involved vary based on the specific chemical context.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-1,4-dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine.
(1R,4S)-1,4-diiodocyclooctane: Similar structure but with iodine atoms instead of chlorine.
Cyclooctane-1,4-diol: The hydroxylated derivative of (1R,4S)-1,4-dichlorocyclooctane.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its brominated, iodinated, or hydroxylated analogs.
Properties
CAS No. |
40572-74-5 |
---|---|
Molecular Formula |
C8H14Cl2 |
Molecular Weight |
181.10 g/mol |
IUPAC Name |
(1R,4S)-1,4-dichlorocyclooctane |
InChI |
InChI=1S/C8H14Cl2/c9-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2/t7-,8+ |
InChI Key |
CXYRLCVPPVQCSJ-OCAPTIKFSA-N |
Isomeric SMILES |
C1CC[C@@H](CC[C@@H](C1)Cl)Cl |
Canonical SMILES |
C1CCC(CCC(C1)Cl)Cl |
Origin of Product |
United States |
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